A long-acting beta-2-adrenergic receptor agonist. It is a potent bronchodilator that may be administered orally or by aerosol inhalation.
A long-acting beta-2-adrenergic receptor agonist.
Procaterol
CAS No.: 72332-33-3
Cat. No.: VC0005729
Molecular Formula: C16H22N2O3
Molecular Weight: 290.36 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 72332-33-3 |
---|---|
Molecular Formula | C16H22N2O3 |
Molecular Weight | 290.36 g/mol |
IUPAC Name | 8-hydroxy-5-[(1S,2R)-1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one |
Standard InChI | InChI=1S/C16H22N2O3/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20)/t12-,16+/m1/s1 |
Standard InChI Key | FKNXQNWAXFXVNW-WBMJQRKESA-N |
Isomeric SMILES | CC[C@H]([C@H](C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C |
SMILES | CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C |
Canonical SMILES | CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C |
Appearance | Solid powder |
Chemical and Pharmacological Profile of Procaterol
Molecular Structure and Properties
Procaterol (C₁₆H₂₂N₂O₃) is a quinoline derivative with a molecular weight of 290.36 g/mol . Its hydrochloride salt form (C₁₆H₂₃ClN₂O₃) increases stability for pharmaceutical formulations, yielding a molecular weight of 326.82 g/mol . The compound features a hydroxy-substituted quinoline core linked to a propan-2-ylamino-butyl side chain, which confers beta-2 receptor selectivity .
Structural stability challenges arise from procaterol's susceptibility to oxidation in moist environments, necessitating stabilizers in inhaled preparations2 . X-ray crystallography and 3D conformational analyses reveal optimal receptor-binding geometry, with the (R,S)-enantiomer exhibiting full pharmacological activity .
Pharmacological Classification
As a second-generation beta-2 adrenergic agonist, procaterol demonstrates:
-
Receptor Selectivity: 1,000-fold greater affinity for beta-2 vs. beta-1 receptors
-
Intrinsic Activity: Full agonist efficacy with EC₅₀ = 3.2 nM in human bronchial smooth muscle
-
Duration of Action: 12-hour bronchodilation following inhaled administration2
Comparative studies show procaterol's potency exceeds earlier agents like salbutamol while maintaining comparable safety profiles .
Mechanism of Action and Cellular Effects
Beta-2 Adrenergic Receptor Activation
Procaterol binds to transmembrane beta-2 adrenergic receptors, initiating a Gₛ-protein-mediated cascade:
-
Adenylyl Cyclase Activation: Increases intracellular cAMP (5-10 fold baseline)
-
Protein Kinase A (PKA) Stimulation: Phosphorylates myosin light-chain kinase, reducing smooth muscle contractility2
-
Calcium Homeostasis: Activates Ca²⁺-ATPase pumps, lowering cytoplasmic Ca²⁺ concentrations
These actions produce rapid bronchodilation within 5-10 minutes of inhalation2 .
Anti-Inflammatory Mechanisms
Beyond bronchodilation, procaterol modulates inflammatory pathways:
-
NF-κB Inhibition: Reduces phosphorylation of p65 subunit by 62% and prevents IκB-α degradation in ozone-induced lung injury models
-
Eosinophil Suppression: Decreases BALF eosinophil counts by 48% in ovalbumin-sensitized mice (p < 0.01)
-
Mediator Release: Inhibits histamine and leukotriene release from mast cells by 30-40% in vitro
These pleiotropic effects suggest potential disease-modifying properties in chronic respiratory disorders .
Pharmacokinetic Profile
Absorption and Distribution
Parameter | Oral Administration | Inhalation |
---|---|---|
Bioavailability | 40-50% | 60-70% |
Tₘₐₓ | 2.1 ± 0.3 hours | 0.5 ± 0.1 hours |
Protein Binding | 85-90% | 82-88% |
Volume of Distribution | 2.8 L/kg | 1.9 L/kg |
Data derived from human studies (n=44) using 50-100 µg doses2 . Inhalation achieves undetectable systemic levels at therapeutic doses, minimizing peripheral effects .
Metabolism and Excretion
Procaterol undergoes hepatic metabolism via:
-
Glucuronidation: 55% of dose (UGT1A1/1A3-mediated)
-
Sulfation: 30% (SULT1A3)
-
Oxidation: 15% (CYP2D6)
Metabolites exhibit <10% pharmacological activity. Renal excretion accounts for 70% of elimination, with 20% fecal excretion2 . The elimination half-life ranges from 6.8-8.2 hours across formulations .
Clinical Efficacy in Respiratory Disorders
Asthma Management
A randomized crossover trial (n=16) comparing dry powder inhalers (DPIs) demonstrated:
Parameter | New DPI (Mean ± SD) | Approved DPI (Mean ± SD) | 90% CI Difference |
---|---|---|---|
AUC FEV₁ (L·h) | 2.41 ± 0.73 | 2.37 ± 0.75 | 0.02-0.06 |
Max FEV₁ (L) | 2.53 ± 0.74 | 2.50 ± 0.75 | 0.01-0.05 |
Bioequivalence was confirmed (90% CI within 0.8-1.25) . Procaterol maintained >12% FEV₁ improvement for 8 hours post-dose in 89% of patients .
COPD Applications
In a 26-week COPD trial (n=120), procaterol (50 µg BID) reduced exacerbation frequency by 38% vs. placebo (p=0.012) . Airway resistance decreased by 25% from baseline (p<0.001), with sustained efficacy across all severity stages .
Event | Incidence (Oral) | Incidence (Inhaled) |
---|---|---|
Tremor | 15% | 4% |
Tachycardia | 8% | 1% |
Headache | 12% | 3% |
Paradoxical Bronchospasm | 0.3% | 0.8% |
Data pooled from Phase III-IV trials (N=2,340)2 . Cardiovascular events correlate with plasma concentrations >5 ng/mL, rarely achieved with inhaled dosing .
Toxicology Findings
Species | Dose (mg/kg/day) | Duration | Key Findings |
---|---|---|---|
Rat | 30 | 14 weeks | Cardiac muscle degeneration |
Rat | 10 | 26 weeks | Mesovarian leiomyoma (12% incidence) |
Dog | 5 | 52 weeks | Right ventricular hypertrophy |
These effects occurred at 200-500x human doses (0.1 mg/kg) . No mutagenicity or carcinogenicity observed in standard assays .
Recent Advances and Future Directions
Novel Formulation Development
Phase I trials (NCT02165033) of procaterol-liposome inhalers demonstrate:
-
2.3-fold increased lung deposition
-
18-hour duration of action
Non-Respiratory Applications
Preclinical studies suggest potential in:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume